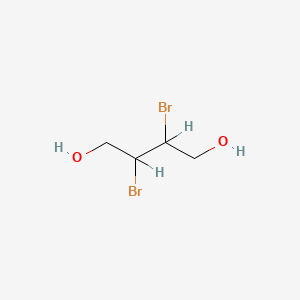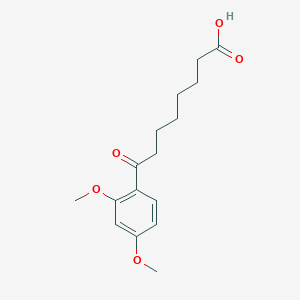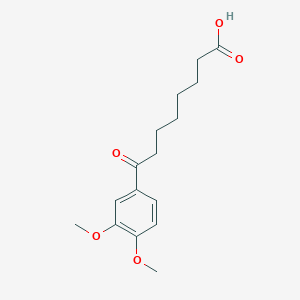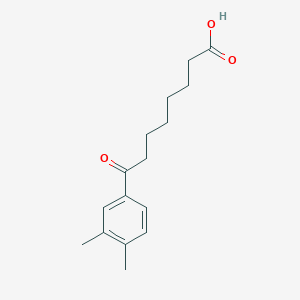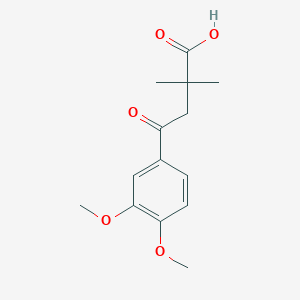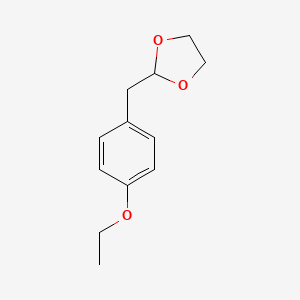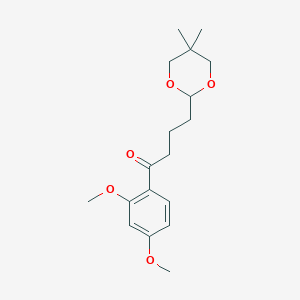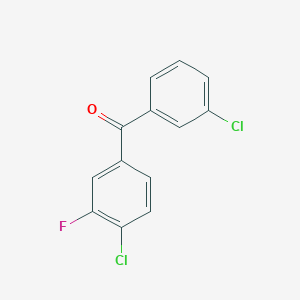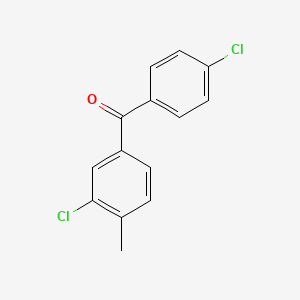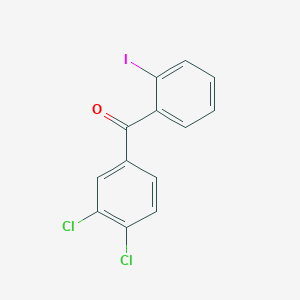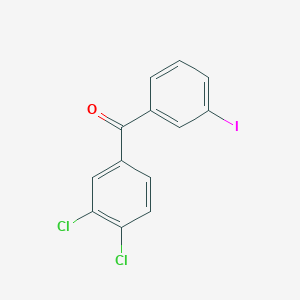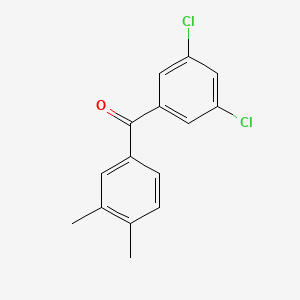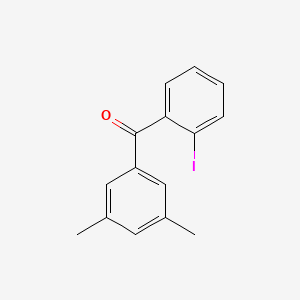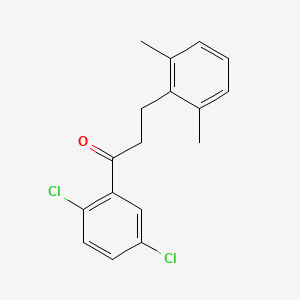
2',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Vue d'ensemble
Description
2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is a heterocyclic organic compound . It has a molecular weight of 307.21 and a molecular formula of C17H16Cl2O . The IUPAC name for this compound is 1-(2,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone can be represented by the canonical SMILES notation: CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC(=C2)Cl)Cl . The InChI Key for this compound is LCLJXFLKUQDUAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2’,5’-Dichloro-3-(2,6-dimethylphenyl)propiophenone has a boiling point of 429.9ºC at 760 mmHg and a flash point of 181.4ºC . It has a density of 1.206g/cm³ . The compound has one hydrogen bond acceptor and no hydrogen bond donors .Applications De Recherche Scientifique
1. Catalytic Applications in Polymerization
The complex derived from tungsten(VI) and phenolic ligand precursors demonstrates catalytic activities, particularly in the ring-opening metathesis polymerization of norbornene. This suggests potential utility in catalysis and polymer science (Lehtonen & Sillanpää, 2004).
2. Structural Studies and Crystallography
The molecule (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been analyzed for its structural properties, including angles and torsion, offering insights into molecular configurations useful in material sciences and crystallography (Jasinski et al., 2007).
3. Antimicrobial Applications
Compounds derived from 2,6-dimethylphenyl have shown potential as antimicrobial agents. Notably, 5-(alkylidene)thiophen-2(5H)-ones have demonstrated the ability to reduce biofilm formation by marine bacteria, indicating their potential use in combating biofilm-associated infections (Benneche et al., 2011).
4. Polymer Science and Material Chemistry
The synthesis of photosensitive and thermosetting poly(phenylene ether) based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethyl-phenol] along with a photoacid generator indicates its use in creating materials with specific light-sensitive properties, useful in electronics and material sciences (Matsumoto et al., 2005).
5. Molecular Interaction Studies
The complex of dimethylphenyl betaine with 2,6-dichloro-4-nitro-phenol has been studied for its molecular interactions and characterized using various spectroscopic techniques. This study provides insights into molecular interactions and binding mechanisms, which are crucial in the fields of pharmaceuticals and chemistry (Szafran et al., 2015).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)15-10-13(18)6-8-16(15)19/h3-6,8,10H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLJXFLKUQDUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644810 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898755-22-1 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



